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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the fluorescent
dye ATTO 590 in Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical
Reconstruction Microscopy (dSTORM), two powerful super-resolution imaging techniques.

Introduction to ATTO 590 for Super-Resolution
Microscopy

ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high
fluorescence quantum yield, and exceptional thermal and photostability, making it a highly
suitable candidate for single-molecule detection and super-resolution microscopy.[1][2][3] Its
moderately hydrophilic nature and availability with various reactive groups (e.g., NHS-ester,
Maleimide, Phalloidin) facilitate the labeling of a wide range of biological molecules, including
proteins and nucleic acids.[3][4]

In the context of single-molecule localization microscopy (SMLM) techniques like PALM and
dSTORM, the ability of a fluorophore to be switched between a fluorescent "on" state and a
dark "off" state is paramount. While PALM traditionally utilizes photoactivatable fluorescent
proteins, organic dyes such as ATTO 590 can be employed in what is sometimes referred to as
"organic dye PALM" or, more commonly, in dSTORM.[5][6] In dSTORM, the photoswitching of
conventional organic dyes is induced by the chemical environment, typically a specialized
imaging buffer.[7]
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Quantitative Photophysical and Photoswitching

Properties of ATTO 590

The performance of ATTO 590 in SMLM is dictated by its photophysical and photoswitching

characteristics. The following tables summarize key quantitative data for ATTO 590.

Property Value Reference(s)
Excitation Maximum (Aex) 593 nm [2]
Emission Maximum (Aem) 622 nm [2]
Molar Extinction Coefficient 120,000 M—*cm™* [2]
Fluorescence Quantum Yield 0.80 [2]
Fluorescence Lifetime (1) 3.7ns [2]

Table 1: General Photophysical Properties of ATTO 590.
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Parameter Value/Range Conditions Reference(s)
Imaging Buffer 200 mM MEA, pH 7.4 dSTORM [8]
Excitation Laser
4 kW/cm2z @ 568 nm dSTORM [8]
Power
Varies with buffer and
On-Time dSTORM
laser power
] Varies with buffer and
Off-Time dSTORM
laser power
Varies with buffer and
Duty Cycle dSTORM
laser power
Photon Count per Varies with buffer and
o dSTORM
Localization laser power

L . Dependent on photon
Localization Precision SMLM
count and setup

o Varies with buffer and
Switching Cycles dSTORM
laser power

Table 2: Photoswitching Characteristics of ATTO 590 in dSTORM (representative values).Note:
Quantitative photoswitching parameters are highly dependent on the specific experimental
setup, including the imaging buffer composition, laser power, and camera settings. The values
in this table are indicative and should be optimized for each experiment.

Experimental Protocols
Labeling of Proteins with ATTO 590

Successful SMLM imaging begins with optimal labeling of the target protein. The choice of
reactive derivative of ATTO 590 depends on the available functional groups on the protein of
interest.

Protocol for Amine-Reactive Labeling using ATTO 590 NHS-Ester:

This protocol is suitable for labeling primary amines (e.g., lysine residues) on proteins.[4]
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e Protein Preparation:

o Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10
mg/mL. Buffers containing primary amines like Tris or glycine are not suitable as they will
compete for the dye.[4]

o Adjust the pH of the protein solution to 8.2-8.5 using a sodium bicarbonate buffer. This
ensures that the primary amino groups are deprotonated and reactive.[4]

e Dye Preparation:

o Dissolve ATTO 590 NHS-ester in anhydrous dimethylformamide (DMF) to a concentration
of 10 mg/mL. This solution should be prepared fresh.[4]

e Conjugation Reaction:

o Add the dissolved ATTO 590 NHS-ester to the protein solution. The molar ratio of dye to
protein should be optimized for each target protein to achieve the desired degree of
labeling (DOL). A starting point is a 5-10 fold molar excess of the dye.

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
« Purification:

o Separate the labeled protein from the unconjugated dye using a desalting column (e.g.,
Sephadex G-25) or dialysis.

e Characterization:

o Determine the protein concentration and the degree of labeling (DOL) by measuring the
absorbance at 280 nm and 594 nm.

Protocol for Thiol-Reactive Labeling using ATTO 590 Maleimide:
This protocol is suitable for labeling cysteine residues on proteins.

o Protein Preparation:
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o Dissolve the protein in a suitable buffer at pH 7.2-7.5 (e.g., PBS, HEPES).[4] If the protein
contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.

o Ensure the buffer is free of reducing agents that could react with the maleimide.

e Dye Preparation:

o Dissolve ATTO 590 Maleimide in DMF to a concentration of 10 mg/mL immediately before
use.

e Conjugation Reaction:

o Add the dissolved ATTO 590 Maleimide to the protein solution. A 10-20 fold molar excess
of the dye is a good starting point.

o Incubate for 2 hours at room temperature, protected from light.

o Purification and Characterization:

o Follow the same purification and characterization steps as for the amine-reactive labeling.

Protein & Dye Preparation

Protein in Amine-Free Buffer Adjust pH to 8.2-8.5 Conjugation Purification Characterization

Mix Protein and Dye Incubate 1h at RT —l-{ Column Chromatography / Dialysis }»—l Determine Concentration & DOL
ATTO 590 NHS-Ester in DMF )

Click to download full resolution via product page

Figure 1: Workflow for labeling proteins with ATTO 590 NHS-Ester.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-590-atto-590-protein-labeling-kit
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body-img
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

dSTORM Imaging Protocol for ATTO 590

This protocol provides a general framework for AISTORM imaging of fixed cells labeled with
ATTO 590.

e Sample Preparation:
o Culture and fix cells on high-quality coverslips suitable for microscopy.

o Perform immunofluorescence staining or other labeling methods to conjugate ATTO 590 to
the target structure.

o Ensure a high labeling density for accurate reconstruction of the target structure.
 dSTORM Imaging Buffer Preparation:

o A common dSTORM buffer for rhodamine dyes like ATTO 590 includes a thiol and an
oxygen scavenging system. A recommended starting point is a buffer containing 200 mM
mercaptoethylamine (MEA) at pH 7.4.[8]

o Stock Solutions:
= 1 M MEA in HCI (pH adjusted to ~7.5-8.0)
» GLOX solution (Glucose Oxidase and Catalase)
» Buffer B (e.g., 50 mM Tris-HCI pH 8.0, 10 mM NacCl, 10% w/v glucose)
o Final Imaging Buffer (prepare fresh):
» To Buffer B, add the GLOX solution and MEA to their final concentrations.
e Imaging Acquisition:

o Mount the coverslip in an imaging chamber and add the freshly prepared dSTORM
imaging buffer.

o Use a microscope equipped for SMLM with a high-power laser for excitation (e.g., 561 nm
or 594 nm).
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o llluminate the sample with high laser power (e.g., 4 kW/cm?) to induce photoswitching of
the ATTO 590 molecules.[8]

o Acquire a time series of images (typically 10,000 to 50,000 frames) with a sensitive
camera (e.g., EMCCD or sCMOS). The exposure time should be optimized to capture
single-molecule blinking events (typically 10-50 ms).

e Data Analysis:

o Process the raw image data using a single-molecule localization software (e.g.,
ThunderSTORM, rapidSTORM) to detect and localize the individual blinking events with
sub-pixel precision.

o Reconstruct the super-resolved image from the list of localizations.

o Perform post-processing steps such as drift correction and filtering of localizations based
on photon count and localization precision.
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Figure 2: General workflow for AISTORM imaging.
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PALM Imaging Protocol with ATTO 590

While less common than using photoactivatable fluorescent proteins, organic dyes can be used
in PALM-like experiments. This often involves a photoactivation or photoconversion step
induced by a separate laser.

e Labeling:

o Label the protein of interest with ATTO 590 as described in section 3.1.
e Sample Preparation:

o Prepare fixed cells on coverslips as for dAISTORM.
e Imaging:

o Use a two-laser setup: an activation laser (e.g., 405 nm) and an excitation laser (e.g., 561
nm or 594 nm).

o Start with a low power of the activation laser to sparsely activate a subset of ATTO 590
molecules.

o Image the activated molecules with the excitation laser until they photobleach.

o Repeat the activation and imaging cycle until a sufficient number of localizations are
collected.

o The imaging buffer for this type of experiment may be simpler than for dSSTORM, often a
standard buffer like PBS, as the "off" state is the initial, unactivated state of the dye.

o Data Analysis:
o The data analysis workflow is similar to that of ASTORM.

Application Examples
Imaging the Actin Cytoskeleton
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The actin cytoskeleton plays a crucial role in cell morphology, motility, and intracellular
transport. dASTORM with ATTO 590-phalloidin allows for the visualization of the intricate
network of actin filaments with nanoscale resolution.

Labeling

Fix and Permeabilize Cells

Label with ATTO 590-Phalloidin

dSTORM Imaging

Acquire dSTORM Data

Anavlysis

Reconstruct Actin Filament Network

Analyze Filament Organization
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Figure 3: Workflow for dAISTORM imaging of the actin cytoskeleton.

Visualizing Synaptic Proteins

The precise organization of proteins at the synapse is critical for neuronal communication.
dSTORM with ATTO 590-labeled antibodies against synaptic proteins can reveal the nanoscale
distribution and clustering of these proteins in pre- and post-synaptic compartments.

Troubleshooting
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Problem

Possible Cause(s)

Suggested Solution(s)

No or weak blinking

- Incorrect imaging buffer
composition or pH.- Insufficient
laser power.- Low labeling

density.

- Prepare fresh imaging buffer
and verify the pH.- Increase
the excitation laser power.-
Optimize the labeling protocol
to increase the DOL or use a
higher concentration of the

labeling reagent.

High background fluorescence

- Autofluorescence from the
sample or medium.- Unbound

dye.

- Use an antifade mounting
medium or a buffer with an
oxygen scavenging system.-
Thoroughly wash the sample
after labeling to remove
unbound dye.- Use a spectrally
distinct fluorophore if
autofluorescence is a major

issue.

Rapid photobleaching

- High laser power.- Inefficient

oxygen scavenging system.

- Reduce the laser power to
the minimum required for
efficient switching.- Ensure the
GLOX system in the imaging
buffer is active.

Poor localization precision

- Low photon count per
localization.- High background

noise.- Microscope drift.

- Optimize the imaging buffer
and laser power to maximize
the photon yield.- Reduce
background fluorescence.-
Use a drift correction algorithm
during data analysis or a
hardware-based drift

stabilization system.

Table 3: Common Troubleshooting Steps for ATTO 590 in dSTORM.

Conclusion
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ATTO 590 is a versatile and robust fluorescent dye that is well-suited for super-resolution
imaging with dSTORM and can be adapted for PALM-like experiments. Its bright fluorescence
and high photostability allow for the acquisition of high-quality single-molecule localization data.
By following the detailed protocols and troubleshooting guidelines provided in this document,
researchers can effectively utilize ATTO 590 to investigate a wide range of biological questions
at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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